molecular formula C13H12Cl3N B11836823 3-(3-Chloropropyl)-2,5-dichloro-8-methylquinoline CAS No. 948291-96-1

3-(3-Chloropropyl)-2,5-dichloro-8-methylquinoline

Cat. No.: B11836823
CAS No.: 948291-96-1
M. Wt: 288.6 g/mol
InChI Key: GSXJOMGMWNSKCH-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)-2,5-dichloro-8-methylquinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with chloropropyl, dichloro, and methyl groups, which may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)-2,5-dichloro-8-methylquinoline typically involves multi-step organic reactions. One common method involves the alkylation of 2,5-dichloro-8-methylquinoline with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)-2,5-dichloro-8-methylquinoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the quinoline ring into a more saturated structure.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.

    Oxidation: Products may include quinoline N-oxides or other oxidized derivatives.

    Reduction: Products include partially or fully reduced quinoline derivatives.

Scientific Research Applications

3-(3-Chloropropyl)-2,5-dichloro-8-methylquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)-2,5-dichloro-8-methylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloropropyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to inhibition of enzyme activity or disruption of cellular processes. The dichloro and methyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloropropyl)-2,5-dichloro-8-methylquinoline is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its combination of chloropropyl, dichloro, and methyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

948291-96-1

Molecular Formula

C13H12Cl3N

Molecular Weight

288.6 g/mol

IUPAC Name

2,5-dichloro-3-(3-chloropropyl)-8-methylquinoline

InChI

InChI=1S/C13H12Cl3N/c1-8-4-5-11(15)10-7-9(3-2-6-14)13(16)17-12(8)10/h4-5,7H,2-3,6H2,1H3

InChI Key

GSXJOMGMWNSKCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)CCCCl

Origin of Product

United States

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